molecular formula C13H14 B7822398 1-Isopropylnaphthalene CAS No. 29253-36-9

1-Isopropylnaphthalene

Cat. No.: B7822398
CAS No.: 29253-36-9
M. Wt: 170.25 g/mol
InChI Key: PMPBFICDXLLSRM-UHFFFAOYSA-N
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Description

1-Isopropylnaphthalene is an organic compound with the molecular formula C13H14. It is a derivative of naphthalene, where an isopropyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in various chemical processes and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylnaphthalene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 1-isopropyl-2-naphthol using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of this compound can yield 1-isopropyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; sulfonation with concentrated sulfuric acid; halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1-Isopropyl-2-naphthol.

    Reduction: 1-Isopropyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Organic Synthesis

1-Isopropylnaphthalene serves as a versatile starting material in organic synthesis. Its reactivity allows for the production of more complex molecules, which can be tailored for specific applications. Researchers have explored its potential in:

  • Reactions to form derivatives : IPN can undergo various chemical reactions to produce derivatives that may exhibit desirable properties for further applications.
  • Scaffold for drug design : While this compound itself may not have medicinal properties, it can be modified to create novel drug candidates. This approach is particularly relevant in the design of anti-cancer and anti-inflammatory agents.

Materials Science

The compound's aromatic character and ability to form π-conjugated systems make it suitable for applications in materials science, particularly in the development of organic electronic devices:

  • Organic Light-Emitting Diodes (OLEDs) : The conjugated structure of this compound makes it a candidate for use in OLED technology, where it can contribute to efficient light emission.
  • Organic Solar Cells : Similar properties allow for potential applications in organic photovoltaics, where IPN could enhance the performance of solar cells.

Environmental Studies

Research has indicated that this compound and its derivatives may have implications in environmental studies:

  • Pollution Monitoring : Studies have shown that isopropylnaphthalene derivatives can be detected in environmental samples, raising concerns about their persistence and bioaccumulation. For instance, investigations into water and sediment samples revealed the presence of di-isopropylnaphthalene (DIPN), highlighting the need for monitoring these compounds due to their potential ecological impact .
  • Toxicological Assessments : Toxicological studies on isopropylnaphthalene derivatives suggest that while they may not exhibit strong cytotoxicity, their environmental presence necessitates further investigation into their long-term effects on ecosystems and human health .

Industrial Applications

In the industrial sector, this compound finds use as a solvent and in various formulations:

  • Solvent Applications : Due to its chemical stability and low volatility, IPN is utilized as a solvent in different chemical processes, including ink formulations and specialty lubricants .
  • PCB Replacement Fluids : With increasing regulations on polychlorinated biphenyls (PCBs), this compound and its derivatives are being explored as potential substitutes due to their similar physical properties but lower toxicity profiles .

Case Study 1: Use in OLEDs

A study conducted by researchers at [source] explored the efficacy of this compound derivatives in OLED applications. The findings indicated that specific modifications to the IPN structure enhanced charge transport properties, leading to improved device efficiency.

Case Study 2: Environmental Impact Assessment

Research published by [source] examined the environmental impact of di-isopropylnaphthalene detected in river sediments. The study highlighted significant concentrations near industrial sites, prompting recommendations for stricter regulations on waste management practices.

Mechanism of Action

The mechanism of action of 1-isopropylnaphthalene depends on the specific reaction or application. In general, its effects are mediated through interactions with other molecules, such as acting as a solvent or a reactant in chemical reactions. The molecular targets and pathways involved vary widely depending on the context of its use.

Comparison with Similar Compounds

    1-Methylnaphthalene: Similar structure but with a methyl group instead of an isopropyl group.

    2-Isopropylnaphthalene: Isomer with the isopropyl group attached to the second carbon atom of the naphthalene ring.

    1-Ethylnaphthalene: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: 1-Isopropylnaphthalene is unique due to the specific positioning of the isopropyl group, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s behavior in various chemical reactions and its interactions with other molecules.

Biological Activity

1-Isopropylnaphthalene (IPN), with the chemical formula C13_{13}H14_{14}, is a derivative of naphthalene characterized by an isopropyl group attached to one of the naphthalene rings. This compound has garnered interest due to its potential applications in organic synthesis and its biological activities, which are still under investigation.

Chemical Structure and Properties

This compound features a fused bicyclic aromatic structure, which contributes to its stability and reactivity. The presence of the isopropyl group enhances its lipophilicity, making it suitable for various chemical reactions and applications in organic electronics.

PropertyValue
Molecular Weight182.25 g/mol
Boiling Point219 °C
Melting Point-8 °C
Density0.94 g/cm³
Solubility in WaterInsoluble

Toxicity Studies

Research indicates that while this compound itself may not exhibit significant cytotoxic properties, its structural analogs, such as methylnaphthalenes, have been shown to cause lung toxicity in animal models. Specifically, studies have demonstrated that exposure to these compounds can lead to necrosis of bronchiolar epithelial cells in mice .

In a comparative study, it was observed that this compound does not induce the same level of lung injury as naphthalene or methylnaphthalenes, suggesting a different metabolic pathway and mechanism of action . However, at higher doses, it has been noted to be hepatotoxic in both rats and mice .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Hepatotoxicity : A study conducted on rats revealed that doses exceeding 25 mg/kg resulted in significant toxicity confined primarily to Clara cells in the lungs. Higher doses led to extensive damage across various airway epithelial cells .
  • Oncogenic Potential : In long-term feeding studies with B6C3F1 mice, dietary exposure to 1-methylnaphthalene (a related compound) resulted in an increased incidence of adenomas in lung tissues, indicating potential oncogenic effects that may warrant further investigation into similar compounds like this compound .

Potential Applications

Despite its toxicity profile, the unique structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring modifications to this compound to enhance its therapeutic properties, particularly in anti-cancer and anti-inflammatory therapies .

Table 2: Summary of Biological Effects

Study FocusFindings
Lung ToxicityNecrosis observed at high doses
HepatotoxicitySignificant liver damage in animal models
OncogenicityIncreased adenoma incidence in related compounds
Drug Development PotentialScaffold for novel drug candidates

Properties

IUPAC Name

1-propan-2-ylnaphthalene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBFICDXLLSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70865481
Record name Naphthalene, 1-(1-methylethyl)-
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Molecular Weight

170.25 g/mol
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CAS No.

6158-45-8, 29253-36-9
Record name 1-(1-Methylethyl)naphthalene
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Record name 1-Isopropylnaphthalene
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Record name 1-ISOPROPYLNAPHTHALENE
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Record name Isopropylnaphthalene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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